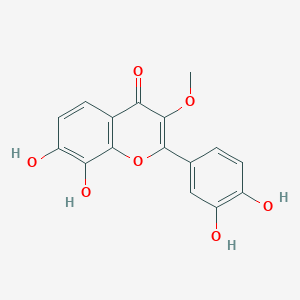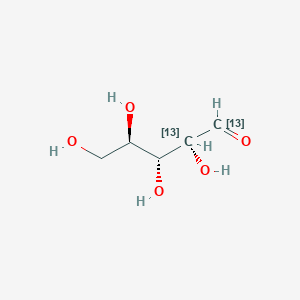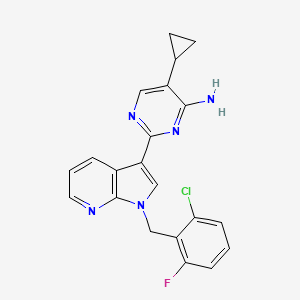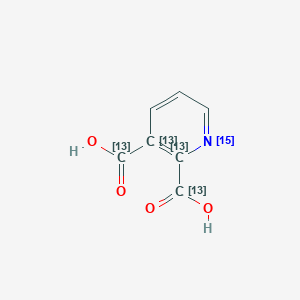
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of labeled pyridine derivatives with carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a suitable base, such as sodium hydroxide, to facilitate the carboxylation process .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of isotopically labeled starting materials is crucial in ensuring the incorporation of the desired isotopes into the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives in biological systems.
Medicine: Investigated for its potential role in neurological disorders due to its interaction with NMDA receptors.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as NMDA receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in neurotransmission and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Pyridinedicarboxylic acid (Lutidinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
- 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)
Uniqueness
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of carbon-13 and nitrogen-15 isotopes allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C7H5NO4 |
|---|---|
Poids moléculaire |
172.08 g/mol |
Nom IUPAC |
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i4+1,5+1,6+1,7+1,8+1 |
Clé InChI |
GJAWHXHKYYXBSV-XOEADDDZSA-N |
SMILES isomérique |
C1=C[13C](=[13C]([15N]=C1)[13C](=O)O)[13C](=O)O |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)





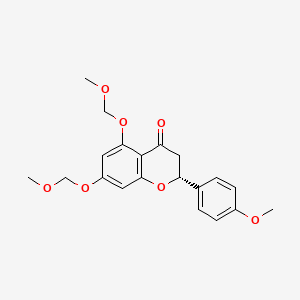
![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)


